

The Pharmacokinetics and Pharmacodynamics of Sanfetrinem Sodium: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sanfetrinem Sodium

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Introduction

Sanfetrinem is a novel tricyclic β -lactam antibiotic belonging to the trinem class. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Sanfetrinem is characterized by its high stability against many β -lactamases and human renal dehydropeptidase I.[2] It is typically administered orally as a prodrug, such as Sanfetrinem cilexetil or Sanfetrinem hexetil, which is then hydrolyzed to the active compound, Sanfetrinem.[2][3][4] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Sanfetrinem, intended for professionals in the field of drug development and research.

Pharmacokinetics

The pharmacokinetic profile of Sanfetrinem has been evaluated in both preclinical animal models and human clinical trials. The oral administration of its prodrugs leads to systemic exposure to the active Sanfetrinem molecule.

Absorption and Distribution

Following oral administration of its prodrug, Sanfetrinem is absorbed and reaches peak plasma concentrations (C_{max}) within a few hours.[2][3] The drug distributes into various tissues, including the lungs and inflammatory fluid.[2][3]

Metabolism and Excretion

Sanfetrinem is primarily cleared from the body via renal excretion.^[4] The elimination half-life is relatively short, necessitating appropriate dosing schedules to maintain therapeutic concentrations.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Sanfetrinem observed in different studies.

Table 1: Pharmacokinetic Parameters of Sanfetrinem Cilexetil in Mice after a Single Oral Dose of 10 mg/kg^[2]

Parameter	Specimen	Value
Cmax	Plasma	7.60 µg/mL
Lungs	1.94 µg/mL	
Tmax	Plasma	0.25 h
Half-life (t _{1/2})	Plasma	0.37 h
AUC _{0-∞}	Plasma	6.16 µg·h/mL

Table 2: Pharmacokinetic Parameters of Sanfetrinem Hexetil in Healthy Volunteers after Single Doses^[3]

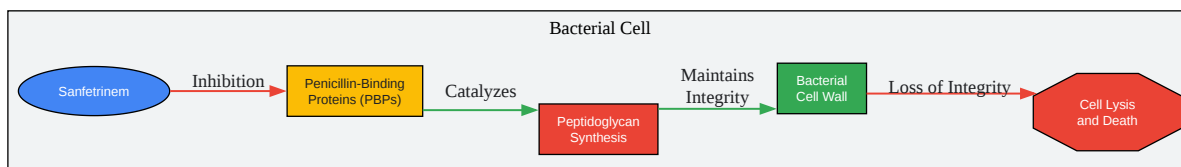
Dose Equivalent	Parameter	Plasma	Inflammatory Fluid
125 mg	Cmax	0.77 µg/mL	0.26 µg/mL
Tmax	1.1 h	2.80 h	
Half-life (t1/2)	1.33 h	1.66 h	
Penetration	-	51.4%	
500 mg	Cmax	2.47 µg/mL	0.86 µg/mL
Tmax	2.0 h	2.67 h	
Half-life (t1/2)	1.97 h	1.74 h	
Penetration	-	47.0%	

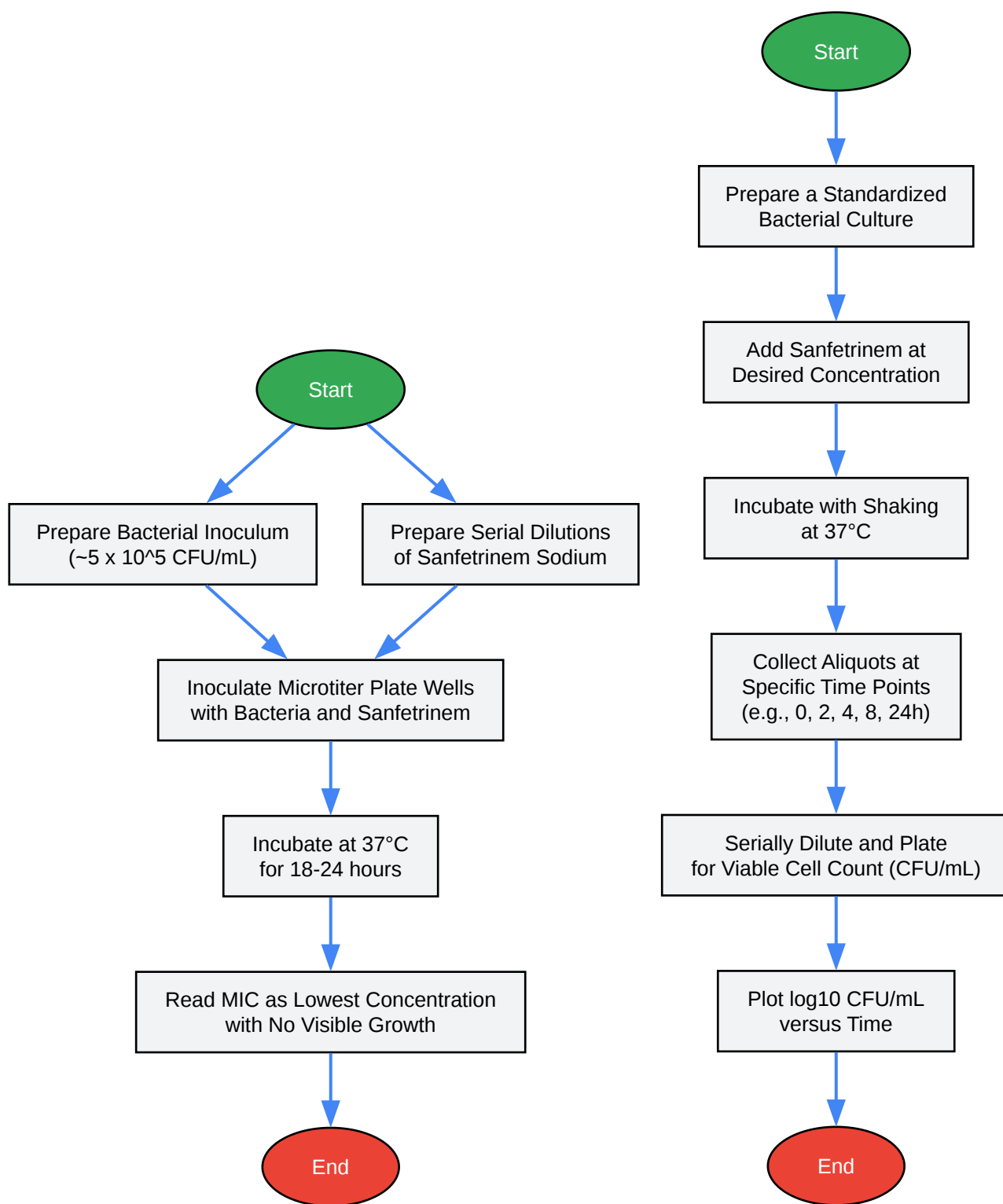
Pharmacodynamics

Sanfetrinem exerts its bactericidal effect through the inhibition of bacterial cell wall synthesis, a mechanism characteristic of β -lactam antibiotics.[5]

Mechanism of Action

As a β -lactam, Sanfetrinem targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][5] This disruption of cell wall integrity leads to bacterial cell lysis and death. Studies on *Streptococcus pneumoniae* have indicated that Sanfetrinem has a high affinity for PBP 1a and PBP 2b.[6][7]





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- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Sanfetrinem Sodium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260912#pharmacokinetics-and-pharmacodynamics-of-sanfetrinem-sodium]

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